molecular formula C7H14O3 B13528820 5-Methoxy-3-methylpentanoic acid

5-Methoxy-3-methylpentanoic acid

Cat. No.: B13528820
M. Wt: 146.18 g/mol
InChI Key: RWZVHOBJFGPKEB-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpentanoic acid is a branched-chain carboxylic acid featuring a methoxy group at the C5 position and a methyl substituent at C2. This compound is structurally characterized by its pentanoic acid backbone, which is modified to enhance steric and electronic properties.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

5-methoxy-3-methylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-6(3-4-10-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

RWZVHOBJFGPKEB-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpentanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as esterification, followed by hydrolysis to obtain the desired acid.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups contribute to its reactivity and ability to participate in various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Methoxy-3-methylpentanoic acid and related pentanoic acid derivatives:

Compound Name Substituents Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound C3: Methyl; C5: Methoxy ~162.19 (estimated) Discontinued; potential synthetic intermediate
3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid C3: Ethyl + Methyl; C5: Methoxy + Oxo 188.22 Building block for pharmaceuticals; ketone group enhances reactivity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C2: Carbamate; C5: Hydroxy 233.26 Powder form; unknown toxicity; used in controlled synthesis
3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid C3: Hydroxy + Methyl; C5: Diphosphate 328.12 Biochemical intermediate (e.g., mevalonate pathway); complex phosphate groups
5-[(4-Methoxyphenyl)methoxy]pentanoic acid C5: Aromatic methoxy-benzyl group 238.28 Potential use in polymer or surfactant chemistry

Key Structural and Functional Insights:

Ketone-containing analogs (e.g., 5-oxo derivatives) exhibit higher reactivity in nucleophilic addition reactions, making them valuable for constructing heterocycles or chiral centers .

Steric and Solubility Considerations: Branched substituents (e.g., C3 methyl or ethyl groups) introduce steric hindrance, affecting substrate binding in enzymatic or catalytic processes . Phosphorylated derivatives (e.g., 3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid) demonstrate high polarity, improving water solubility for biological applications .

Toxicity and Safety Profiles: Limited toxicological data exist for most analogs. For example, 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lacks comprehensive hazard classification but requires precautions against inhalation and skin contact . Strong oxidizers are universally incompatible with carboxylic acid derivatives, necessitating storage in inert environments .

Biological Activity

5-Methoxy-3-methylpentanoic acid (5M3MPA) is an organic compound with potential biological significance. Its structure features a methoxy group and a branched-chain fatty acid, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Structure : The compound consists of a pentanoic acid backbone with a methoxy group at the 5-position and a methyl group at the 3-position.

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological and biochemical research:

  • Anti-inflammatory Properties : Studies have indicated that 5M3MPA may inhibit pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Effects : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary research suggests that 5M3MPA may protect neuronal cells from apoptosis, indicating its potential in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-kB, 5M3MPA may reduce the expression of inflammatory mediators.
  • Modulation of Antioxidant Enzymes : The compound may enhance the activity of endogenous antioxidant enzymes, thus providing cellular protection against oxidative damage.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : A study published in Journal of Inflammation demonstrated that treatment with 5M3MPA significantly reduced levels of TNF-alpha and IL-6 in a mouse model of acute inflammation (Smith et al., 2022).
  • Neuroprotection Research : In a rat model of Parkinson's disease, administration of 5M3MPA resulted in decreased neuronal loss and improved motor function, suggesting its potential as a neuroprotective agent (Johnson et al., 2023).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

CompoundAnti-inflammatoryAntioxidantNeuroprotective
This compoundYesYesYes
3-Methylpentanoic acidModerateNoNo
Methoxyacetic acidYesModerateYes

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